N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide
Overview
Description
Novel allosteric inhibitor selective for the inducible form of Hsp70, discriminating Hsp70i from other Hsp70 family members including Hsc70; High Quality Biochemicals for Research Uses
Scientific Research Applications
Molecular Interaction and Conformational Analysis
The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related antagonist for the CB1 cannabinoid receptor, demonstrates the intricate nature of molecular interactions and conformational dynamics. Conformational analysis using the AM1 molecular orbital method revealed distinct conformations, contributing to our understanding of molecular interactions with receptors. The construction of three-dimensional quantitative structure-activity relationship (3D-QSAR) models further underscores the compound's potential in aiding the design of receptor-specific drugs (Shim et al., 2002).
Chemical Synthesis and Product Formation
The synthesis of related compounds, such as the reaction of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one with piperidin-2-ylmethanamine, showcases the compound's role in chemical synthesis and the formation of various products. The different products formed, depending on the solvent, temperature, and reaction time, highlight the compound's versatility and potential for creating a range of derivatives with varying properties (Topuzyan et al., 2013).
Antimicrobial and Anticancer Activities
A study on a synthesized compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide, related to N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide, revealed promising antibacterial, antifungal, and anticancer activities. This underscores the potential therapeutic applications of such compounds and their relevance in developing new treatment strategies for various diseases (Senthilkumar et al., 2021).
Structural Requirements for CB1 Receptor Antagonistic Activity
Further research into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity identified key structural features. This includes a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. Such insights are invaluable for the design of new compounds targeting the CB1 receptor, potentially leading to the development of therapeutics for conditions associated with cannabinoid receptor dysfunction (Lan et al., 1999).
Properties
IUPAC Name |
N-(1-propylbenzimidazol-2-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-11-26-17-8-4-3-7-16(17)23-20(26)24-19(27)15-6-5-12-25(14-15)18-13-21-9-10-22-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,23,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVDRUMIVMLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCN(C3)C4=NC=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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